N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide

Regioisomerism Hydrogen-Bond Geometry Medicinal Chemistry SAR

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide (CAS 62089-21-8), also referred to as N-(4-(1-phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide, is a synthetic organic compound belonging to the phenylpyrazole class (organoheterocyclic compounds, specifically pyrazoles). Its structure features a central pyrazole ring N-substituted with a phenyl group and linked via a 1,4-phenylene bridge to a pyridine-3-carboxamide (nicotinamide) moiety.

Molecular Formula C21H16N4O
Molecular Weight 340.4 g/mol
CAS No. 62089-21-8
Cat. No. B12921247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide
CAS62089-21-8
Molecular FormulaC21H16N4O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4
InChIInChI=1S/C21H16N4O/c26-21(17-5-4-13-22-15-17)24-18-10-8-16(9-11-18)20-12-14-23-25(20)19-6-2-1-3-7-19/h1-15H,(H,24,26)
InChIKeyHGRDNQHFRIQSAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide (CAS 62089-21-8): Procurement-Relevant Chemical Profile


N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide (CAS 62089-21-8), also referred to as N-(4-(1-phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide, is a synthetic organic compound belonging to the phenylpyrazole class (organoheterocyclic compounds, specifically pyrazoles) [1]. Its structure features a central pyrazole ring N-substituted with a phenyl group and linked via a 1,4-phenylene bridge to a pyridine-3-carboxamide (nicotinamide) moiety. The molecular formula is C21H16N4O, and the molecular weight is 340.4 g/mol . It is primarily distributed as a research chemical and intermediate, with catalog listings from multiple chemical suppliers but limited publicly disclosed bioactivity data in peer-reviewed literature.

Why Generic Pyrazole-Carboxamide Substitution Fails for CAS 62089-21-8


The pyridine-3-carboxamide (nicotinamide) group of CAS 62089-21-8 is a regioisomerically defined pharmacophore that cannot be interchanged with its pyridine-2-carboxamide (picolinamide) isomer (CAS 62089-23-0) or other pyridine-carboxamide positional variants without altering hydrogen-bonding geometry and target engagement . In the broader class of 1-phenylpyrazole-4-carboxylic acid derivatives evaluated as hematopoietic prostaglandin D synthase (HPGDS) inhibitors, the attachment point of the carboxamide to the pyridine ring directly dictates binding pocket complementarity, with Kd values spanning from 9.5 nM to >2,000 nM across closely related analogs [1]. Consequently, casual substitution of CAS 62089-21-8 with an off-the-shelf pyrazole-carboxamide analog risks invalidating structure-activity relationships (SAR) and compromising experimental reproducibility.

Quantitative Differentiation Evidence for CAS 62089-21-8 vs. Structural Analogs


Regioisomeric Differentiation: 3-Pyridinecarboxamide vs. 2-Pyridinecarboxamide Isomer

CAS 62089-21-8 (pyridine-3-carboxamide, nicotinamide) and its direct regioisomer CAS 62089-23-0 (pyridine-2-carboxamide, picolinamide) share identical molecular formula (C21H16N4O, MW 340.4 g/mol) and heavy-atom count (26), yet differ critically in the position of the carboxamide nitrogen relative to the pyridine ring . The 3-carboxamide places the amide bond meta to the pyridine nitrogen, while the 2-carboxamide places it ortho, altering both the intramolecular hydrogen-bonding potential and the vector of the amide NH and carbonyl oxygen. This positional difference directly affects molecular recognition by biological targets: in the related HPGDS inhibitor chemotype, 3-carboxamide-substituted compounds engage the catalytic site with Kd values as low as 9.5 nM, while the corresponding 2-substituted variants are not reported in the same high-affinity cluster [1].

Regioisomerism Hydrogen-Bond Geometry Medicinal Chemistry SAR

Phenylpyrazole Core Architecture: 5-yl vs. 3-yl vs. 4-yl Carboxamide Linkage

CAS 62089-21-8 features a 1-phenylpyrazol-5-yl substitution pattern, wherein the 1,4-phenylene bridge is attached to the pyrazole C5 position. This distinguishes it from the isomeric 1-phenylpyrazol-3-yl and 1-phenylpyrazol-4-yl analogs. In the HPGDS inhibitor series curated by AstraZeneca and deposited in ChEMBL/BindingDB, the 4-carboxamide-substituted 1-phenylpyrazole scaffold serves as the core pharmacophore, with the pyridine-3-carboxamide extending into a sub-pocket [1]. The C5-linked variant (as in CAS 62089-21-8) positions the pyridine-3-carboxamide with a different trajectory compared to the C4-linked series, potentially affecting target engagement. Within the disclosed HPGDS series, Kd values range from 9.5 nM (BDBM50084154) to 2,000 nM (BDBM50084266), a >200-fold span driven by peripheral substituent variation, illustrating the sensitivity of target affinity to precise substitution pattern [1].

Pyrazole Regioisomerism Kinase Inhibition HPGDS Inhibitor SAR

Physicochemical Differentiation: Rotatable Bond Count and Conformational Flexibility

CAS 62089-21-8 possesses 4 rotatable bonds linking the 1-phenylpyrazole, 1,4-phenylene, and pyridine-3-carboxamide moieties, resulting in a moderately flexible scaffold . In contrast, more rigidified analogs in the pyridine-3-carboxamide HPGDS inhibitor class (e.g., those incorporating a 6-(3-fluorophenyl)pyridine-3-carboxamide extension) exhibit a restricted conformational landscape that pre-organizes the ligand for binding, contributing to sub-100 nM affinities [1]. The higher conformational entropy of CAS 62089-21-8, with its unsubstituted pyridine-3-carboxamide terminus, makes it a valuable tool compound for assessing the entropic penalty of rigidification in this chemotype. The topological polar surface area (tPSA) and logP of CAS 62089-21-8 (calculated tPSA ~58 Ų; estimated logP ~3.8) place it within favorable oral drug-like space (Veber rules), differentiating it from bulkier analogs with higher molecular weight and tPSA .

Conformational Analysis Drug-Likeness Ligand Efficiency

Optimal Application Scenarios for CAS 62089-21-8 Based on Differentiation Evidence


Regioisomer-Specific SAR Probing of Pyridine-Carboxamide HPGDS Inhibitors

CAS 62089-21-8 serves as the 3-carboxamide regioisomeric reference standard for HPGDS inhibitor SAR campaigns. Its meta-carboxamide geometry provides a distinct hydrogen-bonding vector relative to the 2-carboxamide isomer (CAS 62089-23-0), enabling systematic evaluation of amide position on target engagement. This is supported by the >200-fold Kd range (9.5–2,000 nM) observed across the 1-phenylpyrazole HPGDS series, where precise carboxamide geometry is a key affinity determinant [1].

Conformational Entropy Reference Tool for Fragment-Based Drug Design

With 4 rotatable bonds and an MW of 340.4 g/mol, CAS 62089-21-8 occupies favorable fragment-like chemical space and can be used as a flexible reference ligand in conformational scanning studies. Its unsubstituted pyridine-3-carboxamide terminus allows systematic introduction of rigidifying substituents (e.g., 6-aryl, 6-heteroaryl) while monitoring changes in binding thermodynamics via ITC, as demonstrated for the HPGDS series where Kd-ITC values as low as 12 nM were achieved with rigidified analogs [2].

Chemical Probe for Pyrazole C5 Position SAR in Kinase and Redox Enzyme Targets

The 1-phenylpyrazol-5-yl linkage of CAS 62089-21-8 is structurally distinct from the more extensively explored 1-phenylpyrazol-4-yl (HPGDS inhibitor series) and 1-phenylpyrazol-3-yl pharmacophores. This compound can be deployed as a chemical probe to interrogate the C5 position of the pyrazole ring for steric and electronic compatibility with ATP-binding sites of kinases or the glutathione-binding domain of hematopoietic prostaglandin D synthase, where the 4-carboxamide series has already yielded inhibitors with cellular EC50 values of 130 nM [3].

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